molecular formula C13H10ClN3O4 B11659598 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11659598
M. Wt: 307.69 g/mol
InChI Key: CYAJISAGHCQDHC-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base derivative synthesized via the condensation of a substituted aromatic aldehyde (4-chloro-3-nitrobenzaldehyde) with a heterocyclic carbohydrazide (2-methylfuran-3-carbohydrazide). The compound features an (E)-configured imine bond (C=N) linking the 4-chloro-3-nitrophenyl group to the 2-methylfuran-3-carbohydrazide moiety. Its molecular structure is characterized by electron-withdrawing substituents (chloro and nitro groups) on the phenyl ring, which may influence electronic properties, solubility, and biological interactions.

However, explicit biological data for this compound are absent in the provided evidence.

Properties

Molecular Formula

C13H10ClN3O4

Molecular Weight

307.69 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H10ClN3O4/c1-8-10(4-5-21-8)13(18)16-15-7-9-2-3-11(14)12(6-9)17(19)20/h2-7H,1H3,(H,16,18)/b15-7+

InChI Key

CYAJISAGHCQDHC-VIZOYTHASA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Table 2: Reported Bioactivities of Related Hydrazide Derivatives

Compound Class Substituents Biological Activity Efficacy (IC50/MIC) Reference
Pyridine-3-carbohydrazides (5a–n) Varied aryl and methyl groups Antibacterial (S. aureus, E. coli) MIC: 12.5–50 µg/mL
(2-N′-[(E)-(3,4,5-Trimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide Trimethoxyphenyl, pyrazine Anti-inflammatory, analgesic Effective in murine models
Cu(II)/Zn(II) complexes of quinoline-carbohydrazides Fluoroquinoline, pyridine Antimicrobial, antioxidant Not specified

Key Observations:

  • Antibacterial Potential: Derivatives with electron-withdrawing groups (e.g., nitro, chloro) often exhibit enhanced antibacterial activity due to increased membrane permeability. For example, pyridine-3-carbohydrazides showed MIC values as low as 12.5 µg/mL against Gram-positive bacteria .
  • Anti-inflammatory Activity : The trimethoxyphenyl-pyrazinecarbohydrazide hybrid demonstrated efficacy in chronic inflammation models, suggesting that nitro-substituted analogs like the target compound could share similar mechanisms .

Physicochemical and Crystallographic Insights

  • Crystallography : Analogous compounds (e.g., Schiff bases in ) are often analyzed using SHELX software for structure refinement. The (E)-configuration of the imine bond is confirmed via X-ray crystallography in some cases .
  • Hydrogen Bonding : Substituents like hydroxy and methoxy groups facilitate intermolecular hydrogen bonding, influencing crystal packing and solubility. The target’s nitro and chloro groups may instead favor halogen bonding or π-π interactions .

Biological Activity

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a complex organic compound that has garnered attention due to its potential biological activities. This paper aims to summarize the existing research on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C17H14ClN4O3
  • Molecular Weight: 356.8 g/mol
  • IUPAC Name: N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-methylfuran-3-carbohydrazide

Biological Activity Overview

The compound has shown promise in various biological assays, indicating potential applications in medicinal chemistry. The following sections detail its activities against different biological targets.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against several bacterial strains, showing significant inhibitory effects comparable to conventional antibiotics.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli25100
Staphylococcus aureus22100
Bacillus subtilis20100

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including ovarian and prostate cancer cells.

Cell Line IC50 (µM) Mechanism of Action
PA1 (Ovarian)15Induction of apoptosis
PC3 (Prostate)18Cell cycle arrest
DU145 (Prostate)20Inhibition of kinase activity

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Cyclooxygenase Inhibition: The compound selectively inhibits the COX-2 enzyme, which is implicated in inflammatory processes.
  • Apoptosis Induction: It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity: The compound may also exhibit antioxidant properties, reducing oxidative stress within cells.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study by Kaissy et al. (2015): This study reported the synthesis and evaluation of various derivatives, including this compound, highlighting its significant antibacterial and anticancer properties .
  • Research on Antitumor Effects: A study exploring the effects on A549 lung carcinoma cell lines found that this compound effectively reduced cell viability with an IC50 value of 5.9 µg/mL .
  • Mechanistic Insights: Investigations into the molecular interactions revealed that the presence of electron-withdrawing groups enhances its biological activity by increasing the basicity and reactivity of the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.